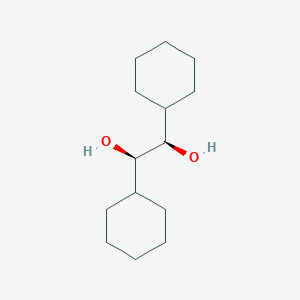

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R)-1,2-dicyclohexylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Abstract

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol, a C₂-symmetric chiral diol, is a pivotal molecule in the field of asymmetric synthesis. Its rigid dicyclohexyl backbone imparts a well-defined stereochemical environment, making it an effective chiral auxiliary and ligand for a variety of stereoselective transformations. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physical properties. It details the primary method for its enantioselective synthesis—the Sharpless Asymmetric Dihydroxylation of (E)-1,2-dicyclohexylethylene—and explores its applications in catalysis. This document is intended for researchers and professionals in organic chemistry and drug development, offering technical insights and validated protocols to support their work.

Molecular Structure and Properties

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a vicinal diol characterized by two cyclohexyl rings attached to a two-carbon (ethane) backbone, with hydroxyl groups at the C1 and C2 positions. The specific (1R,2R) designation defines the absolute stereochemistry at the two chiral centers, making it a distinct, optically active stereoisomer.

1.1. Chemical Structure

The molecule's structure consists of two chiral carbons, each bonded to a hydrogen atom, a hydroxyl group, a cyclohexyl group, and the other chiral carbon. The bulky cyclohexyl groups significantly influence the molecule's conformation, providing steric hindrance that is crucial for its role in creating a chiral environment in asymmetric reactions.[1]

-

IUPAC Name: (1R,2R)-1,2-dicyclohexylethane-1,2-diol[2]

-

SMILES: C1CCC(CC1)O">C@HO[2]

-

InChIKey: CKHLARJSOMXDKL-ZIAGYGMSSA-N[2]

1.2. Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These properties are essential for handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 120850-92-2 | [2][3] |

| Molecular Weight | 226.36 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | 138-142 °C (lit.) | [3] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, THF, CH₂Cl₂), sparingly soluble in nonpolar solvents, and insoluble in water. | (General chemical knowledge) |

Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation

The most direct and reliable method for synthesizing enantiomerically pure (1R,2R)-1,2-dicyclohexylethane-1,2-diol is the Sharpless Asymmetric Dihydroxylation (AD) of the corresponding alkene, (E)-1,2-dicyclohexylethylene.[5][6] This powerful oxidation reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[7][8]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the (1R,2R)-diol from the (E)-alkene, the AD-mix-β formulation, which contains the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL, is required.[7][9]

2.1. Reaction Mechanism Overview

The catalytic cycle of the Sharpless AD reaction is well-established and involves several key steps:[7]

-

Complex Formation: Osmium tetroxide (OsO₄) coordinates with the chiral ligand to form a highly reactive chiral complex.

-

Cycloaddition: The OsO₄-ligand complex undergoes a [3+2] cycloaddition with the alkene from a specific face, guided by the chiral ligand, to form a cyclic osmate ester intermediate.

-

Hydrolysis: The osmate ester is hydrolyzed to release the desired cis-diol product.

-

Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the Os(VIII)O₄ from the reduced Os(VI) species, allowing the catalytic cycle to continue.[7][9]

2.2. Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of (1R,2R)-1,2-dicyclohexylethane-1,2-diol.

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

2.3. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (1R,2R)-1,2-dicyclohexylethane-1,2-diol.

Materials:

-

(E)-1,2-Dicyclohexylethylene (1.0 eq)

-

AD-mix-β (commercially available premix)[7]

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A 1:1 mixture of t-BuOH and H₂O is prepared. In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-1,2-dicyclohexylethylene in the t-BuOH/H₂O solvent system.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. To the vigorously stirring solution, add the AD-mix-β powder in one portion.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene. The reaction typically appears as a biphasic orange slurry.

-

Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, portion-wise addition of solid sodium sulfite. Stir for an additional hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure (1R,2R)-1,2-dicyclohexylethane-1,2-diol as a white crystalline solid.

Applications in Asymmetric Catalysis

Chiral diols are fundamental building blocks and ligands in asymmetric synthesis.[5][10] (1R,2R)-1,2-Dicyclohexylethane-1,2-diol, with its C₂-symmetry and sterically demanding cyclohexyl groups, serves as an excellent chiral ligand for various metal-catalyzed reactions. The hydroxyl groups can coordinate to a metal center, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction.[1]

3.1. Role as a Chiral Ligand

The diol can be used directly or can be derivatized to form other important classes of ligands, such as chiral phosphines or diamines. When complexed with a metal (e.g., Titanium, Boron, Copper), it forms a chiral Lewis acid catalyst. This catalyst can then activate substrates and facilitate a wide range of enantioselective transformations.[5]

3.2. Logical Flow of Catalyst Formation and Use

Sources

- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,2-DICYCLOHEXYLETHANE-1,2-DIOL | CAS 120850-91-1 [matrix-fine-chemicals.com]

- 5. alfachemic.com [alfachemic.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Analysis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Introduction

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a chiral vicinal diol of significant interest in the fields of asymmetric synthesis and drug development. Its C₂-symmetric backbone and stereochemically defined hydroxyl groups make it a valuable chiral auxiliary, ligand for metal-catalyzed reactions, or a key building block for complex molecular architectures. A thorough understanding of its structural and stereochemical integrity is paramount, and this is achieved primarily through a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the expected spectroscopic data for (1R,2R)-1,2-dicyclohexylethane-1,2-diol. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will delve into an advanced, field-proven protocol for assessing enantiomeric purity using NMR, a critical quality attribute for any chiral compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of the molecule is established by its structure and physical properties. The (1R,2R) stereochemistry dictates a specific three-dimensional arrangement of the cyclohexyl and hydroxyl groups.

| Property | Value | Source |

| IUPAC Name | (1R,2R)-1,2-dicyclohexylethane-1,2-diol | [1] |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| Melting Point | 135-142 °C | [2] |

| InChIKey | CKHLARJSOMXDKL-ZIAGYGMSSA-N | [1] |

| Canonical SMILES | C1CCC(CC1)O">C@HO | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (1R,2R)-1,2-dicyclohexylethane-1,2-diol in solution. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are simplified, with chemically equivalent protons and carbons appearing as single resonances.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons. For this C₂-symmetric diol, we expect to see distinct signals for the carbinol protons (CH-OH), the hydroxyl protons (OH), and a complex series of overlapping multiplets for the twenty protons of the two cyclohexyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~ 3.4 - 3.6 | Doublet (d) or Multiplet (m) | 2H | H-1, H-2 (methine) | These protons are directly attached to the electron-withdrawing hydroxyl groups, shifting them downfield. Their multiplicity will depend on the coupling to the adjacent proton on the cyclohexyl ring. Data from the simpler analog, trans-1,2-cyclohexanediol, shows this proton at ~3.33 ppm.[3] |

| Variable (~1.5 - 3.0) | Broad Singlet (br s) | 2H | OH | The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. A D₂O exchange experiment would confirm this assignment, as the peak would disappear. |

| ~ 1.0 - 2.0 | Multiplet (m) | 22H | Cyclohexyl Protons | The protons of the two cyclohexyl rings are chemically equivalent due to symmetry but are diastereotopic within each ring, leading to complex, overlapping signals in the typical aliphatic region.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of the molecule simplifies the spectrum to seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~ 75 - 80 | C-1, C-2 (carbinol) | The carbons bearing the hydroxyl groups are significantly deshielded and appear furthest downfield. |

| ~ 40 - 45 | C-1', C-1'' (cyclohexyl) | The carbons of the cyclohexyl rings directly attached to the ethane backbone. |

| ~ 25 - 35 | C-2'/C-6', C-2''/C-6'' (cyclohexyl) | The four methylene carbons adjacent to the point of attachment. |

| ~ 25 - 30 | C-3'/C-5', C-3''/C-5'' (cyclohexyl) | The four methylene carbons beta to the point of attachment. |

| ~ 26 | C-4', C-4'' (cyclohexyl) | The two methylene carbons gamma to the point of attachment. |

Experimental Protocol: NMR Data Acquisition

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a minimal number of solvent signals. A standard 400 MHz spectrometer provides sufficient resolution for routine structural confirmation.[4]

-

Sample Preparation: Weigh approximately 5-10 mg of (1R,2R)-1,2-dicyclohexylethane-1,2-diol directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert or sonicate for 1-2 minutes until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate.

-

Data Acquisition:

-

Tune and shim the instrument on the sample to ensure magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 30° pulse, 2-second relaxation delay).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this diol, the most prominent features will be the absorptions from the O-H and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group | Rationale and Field Insights |

| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, which is expected for a diol in the solid or neat liquid state.[5] |

| 2960 - 2850 | C-H Stretch | Strong | Alkane (Cyclohexyl) | These strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds and confirm the aliphatic nature of the molecule.[6] |

| 1450 | C-H Bend | Medium | Alkane (CH₂) | The scissoring vibration of the methylene groups in the cyclohexyl rings. |

| 1100 - 1000 | C-O Stretch | Strong | Secondary Alcohol | The stretching vibration of the carbon-oxygen single bond provides further confirmation of the alcohol functionality. |

Experimental Protocol: ATR-FTIR Spectroscopy

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern, preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data without the need for making KBr pellets.[7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of the solid (1R,2R)-1,2-dicyclohexylethane-1,2-diol onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This ensures a good quality signal.

-

Sample Scan: Acquire the sample spectrum (e.g., co-adding 32 scans at a resolution of 4 cm⁻¹).

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Using an electron ionization (EI) source, the molecule is ionized to a radical cation (M⁺•), which then undergoes fragmentation.

Predicted Fragmentation Pattern

The molecular ion peak is expected at m/z = 226. Key fragmentation pathways for diols often involve the loss of water. The robust cyclohexyl rings will also produce characteristic fragments.

| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale and Field Insights |

| 226 | [C₁₄H₂₆O₂]⁺• | Molecular Ion (M⁺•) | The parent ion. May be of low intensity in EI-MS for alcohols.[8] |

| 208 | [C₁₄H₂₄O]⁺• | [M - H₂O]⁺• | Loss of a water molecule is a very common and energetically favorable fragmentation for alcohols.[9] |

| 113 | [C₇H₁₃O]⁺ | Cleavage of C1-C2 bond | Symmetric cleavage of the central carbon-carbon bond would yield this fragment. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Loss of the C₈H₁₅O₂ radical. |

| 55 | [C₄H₇]⁺ | Fragmentation of cyclohexyl ring | A common fragment from the breakdown of a cyclohexyl ring structure.[10] |

Experimental Protocol: GC-MS Analysis

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this diol. The GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Select an appropriate capillary column (e.g., a nonpolar DB-5ms).

-

Set a temperature program, for instance: hold at 100 °C for 1 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

-

Set the injector temperature to 250 °C and use helium as the carrier gas.

-

-

MS Method Setup:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the mass analyzer (e.g., a quadrupole) to scan a range of m/z 40-400.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Acquisition: The system will automatically acquire mass spectra across the entire chromatogram.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the diol. Identify the molecular ion and major fragment peaks.

Advanced Application: Determining Enantiomeric Purity by NMR

Standard NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.), the enantiomers must be converted into diastereomers by reacting them with a chiral derivatizing agent (CDA).[11] These diastereomers have different physical properties and, crucially, distinct NMR spectra.

Trustworthiness: This method provides a self-validating system. A racemic (50:50) sample of the diol, when derivatized, should produce two sets of new signals with an integration ratio of 1:1. Any deviation from this ratio in an unknown sample directly and accurately reflects its enantiomeric excess.

Protocol: Derivatization with 2-Formylphenylboronic Acid and (R)-α-Methylbenzylamine

This robust, three-component system forms a mixture of diastereomeric iminoboronate esters that often exhibit well-resolved signals in the ¹H NMR spectrum.[11]

-

Reagent Preparation: In a small vial, dissolve the chiral diol sample (~5 mg) and 1.1 equivalents of 2-formylphenylboronic acid in 0.6 mL of CDCl₃.

-

Derivatization: Add 1.1 equivalents of a single enantiomer of a chiral amine, for example, (R)-(+)-α-methylbenzylamine.

-

Reaction: Cap the vial and sonicate or shake at room temperature for 15-30 minutes to drive the formation of the diastereomeric esters.[12]

-

NMR Analysis: Transfer the reaction mixture directly to an NMR tube and acquire a high-resolution ¹H NMR spectrum.

-

Data Interpretation:

-

Identify a pair of well-resolved signals corresponding to the two diastereomers. Often, the imine proton (CH=N) or the methyl group protons of the chiral amine are good candidates.

-

Carefully integrate both peaks.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Conclusion

The structural and stereochemical characterization of (1R,2R)-1,2-dicyclohexylethane-1,2-diol is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and molecular symmetry. IR spectroscopy provides definitive evidence of the key hydroxyl and aliphatic functional groups. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. For researchers in drug development and asymmetric synthesis, the application of advanced NMR protocols with chiral derivatizing agents is an indispensable tool for verifying the enantiomeric purity, ensuring the compound meets the stringent quality requirements for its intended use.

References

-

Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2- Diols via Alcohol-Assisted O2 Activation - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Green, M. M., et al. (1975). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. ResearchGate. Retrieved from [Link]

-

Suhm, M. A., & Kollipost, F. (2016). A Symmetric Recognition Motif between Vicinal Diols: The Fourfold Grip in Ethylene Glycol Dimer. National Institutes of Health. Retrieved from [Link]

-

Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. Retrieved from [Link]

-

Grützmacher, H. F., & Winkler, J. (n.d.). Field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. CORE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

Wolf, C., et al. (2007). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Abbate, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Retrieved from [Link]

-

Wenzel, T. J. (n.d.). Calix[13]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,2-dicyclohexyl-1,2-ethanediol. Retrieved from [Link]

-

Scafuri, B., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (FDB028775). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

Sources

- 1. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (FDB028775) - FooDB [foodb.ca]

- 3. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A Symmetric Recognition Motif between Vicinal Diols: The Fourfold Grip in Ethylene Glycol Dimer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the NMR Spectroscopic Analysis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a chiral vicinal diol of significant interest in asymmetric synthesis, often employed as a chiral auxiliary or a precursor to chiral ligands for transition-metal catalyzed reactions. Its stereochemically defined structure, featuring two cyclohexyl groups on a 1,2-ethanediol backbone, imparts unique solubility and conformational properties that are critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical confirmation of this molecule. This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of (1R,2R)-1,2-dicyclohexylethane-1,2-diol, outlines advanced 2D NMR techniques for unambiguous signal assignment and stereochemical verification, and presents a robust experimental protocol for data acquisition and analysis.

The synthesis of (1R,2R)-1,2-dicyclohexylethane-1,2-diol is commonly achieved through the Sharpless asymmetric dihydroxylation of trans-1,2-dicyclohexylethylene.[1][2][3] This method is renowned for its high enantioselectivity, making it a reliable route to the desired (1R,2R) stereoisomer. Given the chiral nature of the molecule, confirming the enantiomeric purity is often a crucial step, which can be accomplished using NMR with chiral derivatizing agents.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (1R,2R)-1,2-dicyclohexylethane-1,2-diol in a common solvent like CDCl₃ is expected to be complex due to the numerous overlapping signals from the cyclohexyl protons. However, a systematic analysis allows for the prediction of distinct regions and multiplicities.

Due to the C₂ symmetry of the molecule, the two cyclohexyl groups and the two methine protons are chemically equivalent, which simplifies the spectrum to some extent.

Table 1: Predicted ¹H NMR Chemical Shifts for (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hydroxyl (-OH) | 1.5 - 3.0 | Broad Singlet | 2H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad signal. |

| Methine (CH-OH) | 3.4 - 3.8 | Multiplet | 2H | These protons are deshielded by the adjacent electronegative oxygen atom. The multiplicity will be complex due to coupling with the adjacent methine proton and the methine proton of the cyclohexyl ring. |

| Cyclohexyl (CH) | 1.0 - 1.3 | Multiplet | 2H | The methine proton of the cyclohexyl group attached to the ethanediol backbone. |

| Cyclohexyl (-CH₂-) | 0.9 - 1.8 | Multiplet | 20H | The ten methylene protons of each cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region.[6][7] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simpler and more informative for identifying the number of unique carbon environments. Due to the molecule's symmetry, we anticipate seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methine (C-OH) | 75 - 85 | The carbon atom directly attached to the hydroxyl group is significantly deshielded.[8][9] |

| Cyclohexyl (C-CH) | 40 - 50 | The methine carbon of the cyclohexyl ring directly bonded to the ethanediol backbone. |

| Cyclohexyl (-CH₂-) | 25 - 35 | The methylene carbons of the cyclohexyl rings. Due to the fixed conformation, these may appear as four distinct signals.[10] |

Advanced 2D NMR Techniques for Structural and Stereochemical Confirmation

While 1D NMR provides essential information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the relative stereochemistry.

Experimental Workflow for NMR Analysis

Caption: Workflow for the comprehensive NMR analysis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for establishing proton-proton coupling networks.[11][12][13] For (1R,2R)-1,2-dicyclohexylethane-1,2-diol, COSY will be instrumental in:

-

Confirming the Cyclohexyl Spin Systems: Tracing the correlations from the methine proton of the cyclohexyl ring through the adjacent methylene protons will confirm the integrity of the cyclohexyl rings.

-

Identifying the Ethanediol Backbone: A cross-peak between the two methine protons of the ethanediol backbone will be observed, confirming their vicinal relationship.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[5][14][15] This is a powerful tool for:

-

Unambiguous Carbon Signal Assignment: By correlating the well-resolved proton signals (where possible) to their corresponding carbon signals, the ¹³C spectrum can be definitively assigned.

-

Resolving Overlapping Proton Signals: Even in regions of significant proton signal overlap, the dispersion in the ¹³C dimension can help to resolve individual C-H correlations.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[5][14][16] This is critical for:

-

Connecting the Cyclohexyl and Ethanediol Moieties: An HMBC correlation between the methine protons of the ethanediol backbone and the methine carbon of the cyclohexyl ring (and vice-versa) will unequivocally establish the connectivity of the entire molecule.

-

Confirming Quaternary Carbon Environments: Although this molecule does not contain quaternary carbons, in related structures, HMBC is the primary method for their identification.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their through-bond connectivity.[6][7][17] For confirming the (1R,2R) configuration, the following NOE correlations would be expected:

-

Intra-residue Correlations: NOEs between the methine proton of the ethanediol backbone and specific axial or equatorial protons on the adjacent cyclohexyl ring will provide information about the preferred conformation around the C-C bond connecting the two moieties.

-

Inter-residue Correlations for Stereochemistry: In a conformation where the two cyclohexyl groups are anti-periplanar, a key NOE would be expected between the two methine protons of the ethanediol backbone. The presence and intensity of NOEs between protons on the two different cyclohexyl rings can provide further evidence for the relative orientation of these bulky groups, which is a direct consequence of the (1R,2R) stereochemistry. The absolute stereochemistry can be confirmed by comparing the NMR data of bis-ester derivatives (e.g., Mosher's esters) of the diol.[2][4]

Experimental Protocol

The following is a generalized protocol for the acquisition of high-quality NMR data for (1R,2R)-1,2-dicyclohexylethane-1,2-diol.

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the diol in 0.6 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). c. Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition: a. ¹H NMR: i. Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion. ii. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. iii. Set the spectral width to cover the range of -1 to 12 ppm. b. ¹³C NMR: i. Acquire a proton-decoupled spectrum. ii. Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. iii. Set the spectral width to cover the range of 0 to 220 ppm. c. DEPT-135: i. Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

3. 2D NMR Acquisition: a. COSY: Acquire a gradient-selected COSY (gCOSY) experiment. b. HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. c. HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz. d. NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to allow for the development of cross-relaxation.

4. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). b. Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation. c. Phase and baseline correct all spectra. d. Calibrate the chemical shift scale to the TMS signal. e. Integrate the ¹H NMR signals. f. Analyze the 2D spectra to establish correlations and assign all signals.

Conclusion

The comprehensive NMR analysis of (1R,2R)-1,2-dicyclohexylethane-1,2-diol requires a multi-faceted approach that combines 1D and 2D NMR techniques. While the ¹H NMR spectrum can be complex due to signal overlap, the strategic application of COSY, HSQC, and HMBC allows for the complete assignment of the carbon skeleton and proton environments. Crucially, the NOESY experiment provides the through-space correlation data necessary to confirm the relative stereochemistry of the two chiral centers. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this important chiral diol, ensuring its structural integrity and stereochemical purity for applications in asymmetric synthesis and drug development.

References

-

Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications. The Journal of organic chemistry, 70(10), 3778–3790. [Link]

-

Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 50(10), 643-650. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Giraud, N., & Remaud, G. S. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 25(21), 5183. [Link]

-

University of Calgary. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. [Link]

-

UCLA. (n.d.). 13C-NMR. [Link]

-

JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Wikipedia. (2023, December 1). Sharpless asymmetric dihydroxylation. [Link]

-

Lee, J., Kim, H., Kim, S., & Lee, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. [Link]

-

PubMed. (2005). Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications. [Link]

-

PubChem. (n.d.). (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

Semantic Scholar. (2012). 1H NMR spectra of ethane‐1,2‐diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

University of Potsdam. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. [Link]

-

Chemistry LibreTexts. (2022, August 14). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

National Institutes of Health. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]

-

Chemistry LibreTexts. (2022, August 14). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031707). [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. [Link]

-

ResearchGate. (n.d.). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

SpectraBase. (n.d.). 1,2-Ethanediol - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Figure S19. NMR of 1 H spectrum of 1-phenyl-1,2-ethanediol (2b) in.... [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize vibrational spectroscopy for structural elucidation and quality control.

Introduction: The Structural Significance of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol and the Role of IR Spectroscopy

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol, with the chemical formula C₁₄H₂₆O₂, is a chiral vicinal diol characterized by two bulky cyclohexyl groups attached to a stereochemically defined ethane-1,2-diol backbone.[1] Its specific stereochemistry and the steric hindrance imposed by the cyclohexyl rings make it a valuable chiral auxiliary and building block in asymmetric synthesis.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a unique molecular "fingerprint," revealing the presence of key functional groups and offering insights into the molecule's structure and bonding. For a molecule like (1R,2R)-1,2-Dicyclohexylethane-1,2-diol, IR spectroscopy is indispensable for:

-

Confirming the presence of hydroxyl (-OH) and alkyl (C-H) functional groups.

-

Investigating the nature of hydrogen bonding, which is influenced by the stereochemistry and steric bulk of the molecule.

-

Verifying the identity and purity of synthesized material.

This guide will delve into the theoretical underpinnings of the IR spectrum of this diol, provide a practical experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR, and offer a detailed interpretation of the expected spectral features.

Experimental Protocol: Acquiring the ATR-FTIR Spectrum of a Solid Sample

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[2][3]

Principle of ATR-FTIR

In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. If the sample absorbs at the frequency of the evanescent wave, the total internal reflection is attenuated, and the resulting spectrum is that of the sample's surface.

Step-by-Step Experimental Workflow

Caption: Experimental workflow for obtaining the ATR-FTIR spectrum of a solid sample.

In-Depth Spectral Analysis and Interpretation

While a publicly available, high-resolution spectrum of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is not readily accessible in spectral databases, a detailed interpretation can be constructed based on the known vibrational frequencies of its constituent functional groups and by drawing comparisons with the structurally related, less sterically hindered molecule, trans-1,2-cyclohexanediol.

The Hydroxyl (-OH) Stretching Region (3600-3200 cm⁻¹)

The O-H stretching vibration is highly sensitive to hydrogen bonding.[4]

-

Free (non-hydrogen-bonded) -OH groups: These typically give rise to a sharp, medium-intensity absorption band in the range of 3650-3584 cm⁻¹.

-

Intermolecularly hydrogen-bonded -OH groups: In the solid state, the hydroxyl groups of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol are expected to be involved in a network of intermolecular hydrogen bonds. This weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency and resulting in a strong, broad band typically centered around 3400-3200 cm⁻¹.[5]

-

Intramolecular hydrogen bonding: In vicinal diols, intramolecular hydrogen bonding between the two hydroxyl groups is possible.[6] This would also contribute to the broadening and shifting of the O-H band to lower wavenumbers.

Causality and Field-Proven Insights: The bulky cyclohexyl groups in a trans configuration on the ethane backbone will likely influence the preferred conformation of the molecule, thereby affecting the geometry and strength of both intermolecular and potential intramolecular hydrogen bonds. This steric hindrance may lead to a less uniform hydrogen-bonding network compared to simpler diols, potentially resulting in a complex and broad O-H absorption band.

The C-H Stretching Region (3000-2800 cm⁻¹)

This region is dominated by the stretching vibrations of the C-H bonds in the cyclohexyl rings and the ethane backbone.

-

Cyclohexyl C-H stretches: The numerous sp³ hybridized C-H bonds in the two cyclohexyl rings will produce strong absorption bands in the 2950-2850 cm⁻¹ region.[7] Typically, asymmetric (νₐ) and symmetric (νₛ) stretching modes of the CH₂ groups are observed.

-

Ethane backbone C-H stretches: The C-H bonds on the ethane backbone will also absorb in this region.

Causality and Field-Proven Insights: The intensity of these peaks is expected to be high due to the large number of C-H bonds in the molecule. The exact positions and shapes of these bands can be complex due to the conformational flexibility of the cyclohexyl rings.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes, including C-C stretching, C-O stretching, and various bending vibrations.

-

C-O Stretching (1260-1000 cm⁻¹): The stretching vibration of the C-O single bond in secondary alcohols typically appears as a strong band between 1125 and 1000 cm⁻¹. For (1R,2R)-1,2-Dicyclohexylethane-1,2-diol, being a secondary diol, a strong absorption in this region is expected. The coupling of the two C-O stretching vibrations may lead to more than one band.

-

C-H Bending (1470-1350 cm⁻¹): The scissoring and bending vibrations of the CH₂ groups in the cyclohexyl rings will give rise to absorptions in this range.

-

O-H Bending (around 1410-1260 cm⁻¹ and ~700 cm⁻¹): In-plane and out-of-plane bending of the O-H groups also occur in the fingerprint region, though they are often broad and can be difficult to assign definitively.

-

Cyclohexyl Ring Vibrations: The "breathing" and other skeletal vibrations of the cyclohexyl rings will contribute to a complex pattern of absorptions in the lower frequency part of the fingerprint region.

Causality and Field-Proven Insights: The exact positions of the C-O stretching bands can be diagnostic. In trans-1,2-cyclohexanediol, these are observed at specific frequencies. The presence of the bulky cyclohexyl groups in the target molecule may cause slight shifts in these frequencies due to changes in the electronic and steric environment.

Summary of Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3400-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | The broadness is a key indicator of hydrogen bonding. |

| 2950-2850 | C-H stretch (sp³-hybridized) | Strong | Arises from the numerous C-H bonds in the cyclohexyl rings and ethane backbone. |

| ~1450 | CH₂ scissoring | Medium | Characteristic of the cyclohexyl methylene groups. |

| ~1100-1000 | C-O stretch | Strong | Characteristic of secondary alcohols. May appear as multiple bands due to coupling. |

| Below 1000 | Fingerprint Region | Medium to Weak | Complex pattern of C-C stretches and various bending modes. |

Conclusion

The infrared spectrum of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a powerful tool for its structural characterization. The key spectral features to be observed are a strong, broad O-H stretching band indicative of extensive hydrogen bonding, intense C-H stretching absorptions from the cyclohexyl rings, and a strong C-O stretching band in the fingerprint region characteristic of a secondary alcohol. While a definitive spectrum is not publicly available, a thorough understanding of the vibrational modes of its constituent functional groups, coupled with insights from structurally similar molecules, allows for a robust and reliable interpretation of its expected IR spectrum. This guide provides the foundational knowledge for researchers to confidently acquire and analyze the IR spectrum of this important chiral diol.

References

-

Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy in the undergraduate chemistry laboratory. Part I: Fundamentals and examples. Journal of Chemical Education, 2012 , 89(8), 1059-1061. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol. PubChem. [Link]

-

trans-1,2-Cyclohexanediol. PubChem. [Link]

-

Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy. The Journal of Physical Chemistry A, 2009 , 113(21), 6074-6080. [Link]

-

IR Absorption Table. University of California, Los Angeles. [Link]

Sources

- 1. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Butanediol [webbook.nist.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. davuniversity.org [davuniversity.org]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational coupling: An IR analogue to FRET - American Chemical Society [acs.digitellinc.com]

- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]

Mass spectrometry of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

An In-Depth Technical Guide to the Mass Spectrometry of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. Given the compound's chemical nature—a vicinal diol with bulky non-polar cyclohexyl groups—direct mass spectrometric analysis presents significant challenges related to volatility and ionization efficiency. This document outlines a strategic, field-proven approach, moving from theoretical considerations to practical, step-by-step protocols. We will explore the rationale for selecting specific ionization techniques, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. Predicted fragmentation pathways, supported by established principles of mass spectrometry, are detailed to aid researchers in structural elucidation and impurity profiling. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the characterization of this and structurally similar molecules.

Introduction and Molecular Profile

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a chiral organic compound featuring a central ethane backbone substituted with two hydroxyl groups on adjacent carbons (a vicinal diol) and two cyclohexyl rings.

Molecular Formula: C₁₄H₂₆O₂ Molecular Weight: 226.35 g/mol [1]

The analytical challenge posed by this molecule is twofold. First, the two hydroxyl groups make the molecule polar and susceptible to strong intermolecular hydrogen bonding, resulting in a low volatility that is incompatible with standard Gas Chromatography (GC) conditions.[2] Second, the large, non-polar dicyclohexyl structure limits its solubility in common polar solvents used for Electrospray Ionization (ESI) and reduces its efficiency in forming gas-phase ions.[3][4] Therefore, a successful mass spectrometric analysis hinges on a carefully selected strategy that addresses these inherent molecular properties.

Comparative Analysis of Ionization Techniques

The choice of ionization method is critical and dictates the sample preparation strategy. A comparative assessment of the most relevant techniques is presented below.

| Ionization Technique | Suitability for (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | Rationale & Causality |

| Electron Ionization (EI) | High (with derivatization) | Provides detailed structural information through reproducible fragmentation patterns. However, for alcohols, the molecular ion peak is often weak or entirely absent due to rapid fragmentation.[5][6] The low volatility of the native diol necessitates coupling with GC, which in turn mandates derivatization to prevent thermal degradation and improve chromatography.[2] |

| Chemical Ionization (CI) | High (with derivatization) | A softer ionization technique that typically produces an abundant protonated molecule ([M+H]⁺) or adduct ions, providing clear molecular weight information often missing in EI spectra.[7][8] Like EI, it is used with GC and benefits from prior derivatization of the analyte. |

| Electrospray Ionization (ESI) | Moderate to Low | ESI is most effective for polar to highly polar molecules that are already ions in solution. The predominantly non-polar character of this diol makes it a poor candidate for conventional ESI.[3][4] Specialized approaches, such as forming charged complexes with boric acid in negative ion mode, can be employed to analyze diols.[9] |

| Atmospheric Pressure Chemical Ionization (APCI) | Moderate | APCI is better suited than ESI for analyzing less polar to non-polar compounds.[10] It could potentially ionize the native diol when coupled with Liquid Chromatography (LC), but may still suffer from low sensitivity. |

The Core Strategy: GC-MS with Silylation

Direct analysis of diols by GC-MS is often hindered by their low volatility and the potential for poor chromatographic peak shapes.[2] The industry-standard solution is chemical derivatization, which enhances volatility and thermal stability.[12][13]

The Rationale for Silylation

Silylation is a robust and efficient derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[12]

-

Mechanism: The reaction involves a nucleophilic attack from the diol's oxygen atom on the silicon atom of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Benefits:

-

Increased Volatility: The replacement of the polar O-H bond with a non-polar O-Si(CH₃)₃ bond eliminates hydrogen bonding, significantly lowering the boiling point and making the molecule suitable for GC.[14]

-

Enhanced Thermal Stability: TMS ethers are more thermally stable than their parent alcohols, preventing on-column degradation.

-

Characteristic Fragmentation: The TMS group directs fragmentation in a predictable manner, yielding characteristic ions that are invaluable for spectral interpretation.[15]

-

Predicted Electron Ionization (EI) Fragmentation of the TMS-Derivatized Diol

The mass spectrum of the bis-TMS derivative of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol (MW = 370.73 g/mol ) is predicted to be dominated by several key fragmentation pathways. The molecular ion, [M]⁺• at m/z 370, may be observed but is expected to be of low abundance.

-

α-Cleavage (Alpha-Cleavage): The most significant fragmentation pathway for silylated alcohols is the cleavage of the C-C bond adjacent to the oxygen. For this molecule, the cleavage of the central C-C bond of the ethane backbone is highly probable, as it results in a stable, resonance-stabilized oxonium ion. This is expected to produce the base peak in the spectrum.[6]

-

Cyclohexyl Ring Fragmentation: The cyclohexyl moiety itself undergoes characteristic fragmentation, primarily through the loss of neutral ethylene (C₂H₄, 28 Da).[16]

-

Loss of Neutral Moieties: Loss of a methyl radical (•CH₃, 15 Da) from a TMS group is common. The loss of a cyclohexyl radical (•C₆H₁₁, 83 Da) is also a probable pathway.

The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted EI fragmentation of bis-TMS-(1R,2R)-1,2-Dicyclohexylethane-1,2-diol.

Table of Predicted Key Ions

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 370 | [C₂₀H₄₂O₂Si₂]⁺• | Molecular Ion | Very Low |

| 355 | [C₁₉H₃₉O₂Si₂]⁺ | Loss of a methyl radical from TMS group: [M - CH₃]⁺ | Low |

| 287 | [C₁₄H₃₁O₂Si₂]⁺ | Loss of a cyclohexyl radical: [M - C₆H₁₁]⁺ | Moderate |

| 185 | [C₁₀H₂₁OSi]⁺ | α-Cleavage of the central C-C bond | High (Base Peak) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Moderate to High |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation | High |

| 55 | [C₄H₇]⁺ | Loss of ethylene from cyclohexyl cation | Moderate |

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for method development.

Protocol 1: GC-MS Analysis via Silylation

This workflow is the recommended primary approach for the identification and characterization of the target compound.

Caption: Standard workflow for GC-MS analysis of diols via silylation.

Step-by-Step Methodology:

-

Standard/Sample Preparation: Accurately weigh approximately 1 mg of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol into a 2 mL autosampler vial.

-

Solvent Addition: Add 500 µL of an anhydrous solvent such as pyridine or acetonitrile. Pyridine can act as a catalyst for the silylation reaction.

-

Derivatization: Add 100 µL of a silylating agent, preferably N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.[14]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[2]

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane)[2] |

| Injector Temp. | 280 °C |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230 °C |

| Mass Range | m/z 40 - 500 |

Protocol 2: Exploratory LC-MS/MS via Boronic Acid Derivatization

For applications requiring high sensitivity or analysis from complex biological matrices, an LC-MS approach with derivatization can be powerful. Boronic acids react rapidly and selectively with vicinal diols to form stable cyclic esters, which can be tailored to enhance ionization.[17][18][19]

Step-by-Step Methodology:

-

Derivatization Reagent: Select a boronic acid derivatizing agent designed for MS sensitivity, such as 6-bromo-3-pyridinylboronic acid (BPBA). The pyridine group facilitates protonation and the bromine provides a characteristic isotopic pattern for easy identification.[17][18]

-

Reaction: Mix the sample containing the diol with an excess of the BPBA reagent in a suitable solvent (e.g., acetonitrile) and allow it to react at room temperature. The reaction is typically rapid.[19]

-

LC Separation: Separate the resulting derivative using reverse-phase liquid chromatography.

-

MS/MS Analysis: Analyze using positive ion ESI. The parent ion of the derivative is selected in the first quadrupole. Collision-induced dissociation (CID) is then used to generate specific fragment ions for highly selective detection in Multiple Reaction Monitoring (MRM) mode.[20]

Stereochemical Considerations

Standard mass spectrometry techniques, including EI, CI, and ESI, do not differentiate between enantiomers such as the (1R,2R) and (1S,2S) forms of the diol. The mass spectra of enantiomers are identical. To determine enantiomeric purity or resolve stereoisomers, a chiral separation technique must be coupled to the mass spectrometer.[21][22]

-

Chiral GC: Use of a chiral stationary phase in the GC column can separate the derivatized enantiomers prior to their entry into the MS.[23]

-

Chiral LC: Chiral HPLC or SFC (Supercritical Fluid Chromatography) columns can resolve the native or derivatized enantiomers before MS detection.[21][24]

Conclusion

The mass spectrometric analysis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a solvable, multi-step analytical challenge. Due to the compound's low volatility and hybrid polarity, direct analysis is not advisable. A well-defined strategy employing GC-MS following silylation stands as the most robust and informative approach. This method renders the analyte volatile, thermally stable, and produces a rich, predictable fragmentation pattern dominated by a characteristic α-cleavage ion at m/z 185 . For analyses requiring higher sensitivity or complex matrix cleanup, derivatization with boronic acids coupled with LC-MS/MS presents a powerful alternative. This guide provides the foundational principles and actionable protocols for researchers to successfully characterize this and structurally related compounds with confidence and scientific rigor.

References

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). Rapid Communications in Mass Spectrometry. [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022). Molecules. [Link]

-

Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. (2018). Analytical and Bioanalytical Chemistry. [Link]

-

On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (2021). Journal of Mass Spectrometry. [Link]

-

Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. (2014). Analytical Chemistry. [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022). eScholarship, University of California. [Link]

-

Relating electrospray ionization response to nonpolar character of small peptides. (2000). Analytical Chemistry. [Link]

-

Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. (2010). Analytical Methods. [Link]

-

Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. (2015). Analytical Chemistry. [Link]

-

Mass Spectrometry: Alcohol Fragmentation. (2024). JoVE (Journal of Visualized Experiments). [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022). ResearchGate. [Link]

-

Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. (2000). Analytical Chemistry. [Link]

-

Chemical ionization mass spectrometry. XII. Alcohols. (1970). Journal of the American Chemical Society. [Link]

-

Chemical ionization mass spectrometry. XII. Alcohols. (1970). Journal of the American Chemical Society. [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022). Semantic Scholar. [Link]

-

GCMS Section 6.10 - Alcohols. Whitman College. [Link]

-

Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. (1999). Rapid Communications in Mass Spectrometry. [Link]

-

Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (1970). ResearchGate. [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Cyclic chiral silyl derivatives for the determination of the absolute configuration of aliphatic diols by gas chromatography. (2003). Organic Letters. [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2007). Molecules. [Link]

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2007). Metabolites. [Link]

-

Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). Journal of Analytical Atomic Spectrometry. [Link]

-

Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel Lab Update. [Link]

-

Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. (2022). Antioxidants. [Link]

-

Gas chromatography–mass spectrometry. Wikipedia. [Link]

-

Mass Spectrometry of Organic Compounds. Michigan State University Department of Chemistry. [Link]

-

Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. (1970). The Journal of Organic Chemistry. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Advances in Gas Chromatography for Optimal Dioxin GC Separation. (2020). LCGC. [Link]

-

Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. (2024). DiVA portal. [Link]

-

1,2-Cyclohexanediol. NIST WebBook. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). Journal of Zhejiang University Science B. [Link]

-

Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2006). OSTI.GOV. [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2013). Spectroscopy Online. [Link]

-

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol. PubChem. [Link]

-

1,2-Dicyclohexyl-ethane-1,2-diol. PubChem. [Link]

-

1,2-DICYCLOHEXYLETHANE-1,2-DIOL. Matrix Fine Chemicals. [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2019). RSC Advances. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016). ResearchGate. [Link]

Sources

- 1. 1,2-Dicyclohexyl-ethane-1,2-diol | C14H26O2 | CID 4424117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

- 7. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diva-portal.org [diva-portal.org]

- 22. osti.gov [osti.gov]

- 23. Cyclic chiral silyl derivatives for the determination of the absolute configuration of aliphatic diols by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystallographic Analysis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

Introduction to (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol, with the molecular formula C₁₄H₂₆O₂, is a chiral diol of significant interest in the field of asymmetric synthesis.[1][2] Its C2 symmetry makes it a valuable chiral auxiliary and ligand for a variety of chemical transformations.[1] The bulky cyclohexyl groups provide steric hindrance that can influence the stereochemical outcome of reactions, making it a powerful tool for the synthesis of enantiomerically pure compounds.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₂ | |

| Molecular Weight | 226.35 g/mol | |

| IUPAC Name | (1R,2R)-1,2-dicyclohexylethane-1,2-diol | |

| CAS Number | 120850-92-2 |

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound in high purity. The presence of impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.

Synthetic Pathway

A common route to vicinal diols such as (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is the asymmetric dihydroxylation of the corresponding alkene, in this case, (E)-1,2-dicyclohexylethylene. The Sharpless asymmetric dihydroxylation is a robust and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric oxidant.

Sources

An In-Depth Technical Guide to the Synthesis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Introduction

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a chiral vicinal diol with significant applications in asymmetric synthesis, serving as a valuable chiral auxiliary and a precursor for developing specialized ligands for catalysis. Its bulky cyclohexyl groups impart unique steric properties, influencing the stereochemical outcome of reactions in which it participates. This guide provides an in-depth exploration of the reliable and highly enantioselective synthesis of this target molecule, with a focus on the underlying principles and practical considerations for researchers in drug development and chemical synthesis.

The primary and most effective method for the synthesis of (1R,2R)-1,2-dicyclohexylethane-1,2-diol is the Sharpless Asymmetric Dihydroxylation (AD). This powerful technique allows for the direct conversion of a prochiral alkene, (E)-1,2-dicyclohexylethylene, into the desired chiral diol with high stereocontrol.[1][2][3]

Core Synthesis Strategy: The Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to stereoselectively dihydroxylate an alkene.[1] The choice of the chiral ligand dictates which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol.

For the synthesis of the (1R,2R) enantiomer of 1,2-dicyclohexylethane-1,2-diol, the commercially available reagent mixture AD-mix-β is employed.[1] This mixture contains the chiral ligand (DHQD)₂PHAL, which directs the hydroxylation to produce the desired (1R,2R) stereochemistry. Conversely, AD-mix-α, containing the pseudoenantiomeric ligand (DHQ)₂PHAL, would yield the (1S,2S) enantiomer.[1]

The catalytic cycle of the Sharpless AD involves the regeneration of the active osmium(VIII) species from the osmium(VI) intermediate using a stoichiometric co-oxidant, typically potassium ferricyanide(III).[1] This allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.[1]

Reaction Mechanism & Stereochemical Rationale

The currently accepted mechanism for the Sharpless Asymmetric Dihydroxylation involves the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid-derived ligand.[4] This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to yield the diol and regenerate the osmium catalyst. The chiral ligand creates a binding pocket that preferentially accommodates the alkene in a specific orientation, leading to the observed high enantioselectivity.

Experimental Protocol: Synthesis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol

This protocol is adapted from established procedures for the Sharpless Asymmetric Dihydroxylation of trans-disubstituted alkenes.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (E)-1,2-Dicyclohexylethylene | ≥95% | Commercially Available |

| AD-mix-β | Commercially Available | |

| tert-Butanol | Reagent Grade | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Sodium Sulfite | Anhydrous | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Brine (Saturated NaCl solution) | Laboratory Prepared | |

| Anhydrous Magnesium Sulfate | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β). Stir the mixture at room temperature until the solids have dissolved, resulting in a clear, yellow-orange solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Substrate Addition: Add (E)-1,2-dicyclohexylethylene (1 equivalent) to the cooled reaction mixture.